molecular formula C36H66O4S6 B8230801 alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) CAS No. 946617-97-6

alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)

Cat. No.: B8230801
CAS No.: 946617-97-6
M. Wt: 755.3 g/mol
InChI Key: CRKQXEWTQHHKMF-UHFFFAOYSA-N
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Description

This compound is a highly specialized polymer featuring a poly(oxyethylene) (PEG) backbone flanked by terminal thiocarbonylthio-dodecylthio groups. Its structure combines hydrophobic dodecylthio moieties with a hydrophilic PEG chain, making it amphiphilic. Such polymers are typically synthesized via controlled radical polymerization (e.g., RAFT or xanthate-based methods) to achieve precise molecular weight control. Applications include surfactants, drug delivery systems, or stabilizers for nanomaterials due to their tunable solubility and self-assembly properties .

Properties

IUPAC Name

2-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxyethyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O4S6/c1-7-9-11-13-15-17-19-21-23-25-29-43-33(41)45-35(3,4)31(37)39-27-28-40-32(38)36(5,6)46-34(42)44-30-26-24-22-20-18-16-14-12-10-8-2/h7-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQXEWTQHHKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O4S6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

946617-97-6
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946617-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101100347
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946617-97-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) typically involves multiple steps:

    Formation of Thioether Groups: The initial step involves the reaction of dodecylthiol with a suitable thioester precursor under basic conditions to form the thioether linkages.

    Esterification: The intermediate product is then subjected to esterification reactions with poly(oxy-1,2-ethanediyl) derivatives to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new thioether derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Polymer Science: It can be incorporated into polymer matrices to modify their properties.

Biology

    Drug Delivery: Potential use in drug delivery systems due to its amphiphilic nature.

    Bioconjugation: Can be used to link biomolecules for various applications.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents.

    Diagnostics: Can be used in diagnostic assays due to its unique chemical properties.

Industry

    Lubricants: Used as an additive in lubricants to enhance performance.

    Surfactants: Can be used in formulations of surfactants for various applications.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: The thioether groups can interact with enzyme active sites, leading to inhibition.

    Membrane Interaction: The amphiphilic nature allows it to interact with cell membranes, affecting their properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, comparisons are drawn with analogous polymers featuring sulfur-rich side chains or PEG backbones. Below is a detailed analysis:

Thiophene-Based Conjugated Polymers (e.g., Poly[2-(4,8-bis(4-dodecylthiophen-2-yl)-[1,3]dithiolo[4',5':4,5]benzo[1,2-c][1,2,5]thiadiazol-6-ylidene)malononitrile-alt-thiophene])

  • Structure : These polymers incorporate conjugated thiophene and thiadiazole units with dodecylthio side chains, enabling π-electron delocalization for semiconductor applications .
  • Synthesis : Prepared via Stille coupling with Pd catalysts (e.g., Pd₂(dba)₃) and tri(o-tolyl)phosphine in xylene at 150°C .
  • Key Differences :
    • Conductivity : Thiophene-based polymers exhibit semiconducting properties (10⁻⁴–10⁻² S/cm), whereas the PEG-based compound is electrically insulating.
    • Solubility : The PEG polymer is water-dispersible, while thiophene derivatives require chlorinated solvents (e.g., CHCl₃, chlorobenzene) .
    • Thermal Stability : Thiophene polymers degrade above 300°C due to aromatic stability; PEG derivatives decompose near 200°C .

Dodecylthio-Functionalized Block Copolymers

  • Example : Polystyrene-block-poly(ethylene glycol) with dodecylthio end groups.
  • Similarities : Both utilize dodecylthio groups for hydrophobic interactions.
  • Divergences :
    • Self-Assembly : The PEG-based compound forms micelles in aqueous media, whereas styrene-PEG copolymers generate lamellar or cylindrical phases.
    • Molecular Weight Control : The target compound’s synthesis lacks the living polymerization precision of anionic or ATRP methods.

PEG-Thiol Derivatives (e.g., mPEG-SH)

  • Functionality: Terminal thiol groups enable conjugation to nanoparticles or biomolecules.
  • Contrast :
    • Stability : The compound’s thiocarbonylthio groups resist oxidation better than free thiols.
    • Applications : mPEG-SH is used in bioconjugation, while the thiocarbonylthio variant may serve as a surfactant or reactive intermediate.

Data Table: Comparative Properties of Selected Polymers

Property α/ω-Dodecylthio-PEG Derivative Thiophene-Based Conjugated Polymer Dodecylthio Block Copolymer mPEG-SH
Solubility Water, DMSO CHCl₃, chlorobenzene Toluene, THF Water
Thermal Stability (°C) ~200 >300 ~250 ~180
Conductivity (S/cm) Insulating 10⁻⁴–10⁻² Insulating N/A
Key Application Surfactant, nanocarrier Organic electronics Nanostructured materials Drug delivery

Research Findings and Limitations

  • Synthetic Challenges : Unlike conjugated polymers synthesized via Stille coupling, the PEG derivative’s preparation lacks literature-reported yields or molecular weight distributions, suggesting optimization hurdles.
  • Performance Gaps : While thiophene polymers achieve high charge mobility (>0.1 cm²/V·s), the PEG compound’s utility lies in interfacial activity rather than electronic performance.
  • Toxicity Concerns : Dodecylthio groups may raise biocompatibility issues compared to PEG-thiols, necessitating further in vitro studies.

Biological Activity

The compound alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound belongs to a class of thioether derivatives, characterized by the presence of dodecylthio groups and a poly(oxy-1,2-ethanediyl) backbone. Its structure can be summarized as follows:

  • Dodecylthio groups : These long-chain alkyl groups contribute to hydrophobic properties.
  • Thioxomethyl moieties : These functional groups may enhance biological interactions.
  • Poly(oxy-1,2-ethanediyl) : This polymeric structure can influence solubility and bioavailability.

Table 1: Structural Features

FeatureDescription
Dodecylthio GroupsLong-chain hydrophobic alkyl chains
Thioxomethyl MoietiesFunctional groups for reactivity
Poly(oxy-1,2-ethanediyl)Polymer enhancing solubility

Cytotoxicity

Research indicates that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that dodecylthio derivatives can enhance the cytotoxic effects of standard chemotherapy drugs like gemcitabine and cytosine arabinoside (ara-C) .

Case Study: Enhanced Cytotoxicity

In a comparative study, a dodecylthio conjugate of gemcitabine demonstrated greater cytotoxic activity than its ara-C counterpart across multiple human cancer cell lines. This suggests that the incorporation of dodecylthio groups can improve the therapeutic efficacy of existing chemotherapeutics .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Similar thioether compounds have been documented to exhibit antibacterial and antifungal activities. The hydrophobic nature of the dodecyl chain is likely responsible for disrupting microbial membranes, thus enhancing its antimicrobial efficacy.

The proposed mechanisms through which this compound exerts its biological activity include:

  • Membrane Disruption : The hydrophobic dodecyl chains may integrate into lipid bilayers, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Thioxomethyl groups may induce oxidative stress in target cells, contributing to cytotoxicity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityEnhanced against cancer cell lines
AntimicrobialPotential antibacterial/fungal properties
MechanismMembrane disruption; ROS generation

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential application in pharmaceuticals. Preliminary assessments indicate that while some thioether compounds exhibit low toxicity profiles, further studies are necessary to evaluate the specific toxicological effects associated with this compound.

Regulatory Status

The compound falls under scrutiny by regulatory bodies such as ECHA (European Chemicals Agency), which monitors substances for environmental and health impacts. Registration data indicates ongoing evaluations related to its safety and efficacy .

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